Melperone
Overview
Description
Melperone is an atypical butyrophenone antipsychotic used to treat sleep disorders, confusion, and psychomotor dysfunction associated with geriatric, psychiatric, and alcohol-dependent patients . It is structurally related to the typical antipsychotic haloperidol .
Synthesis Analysis
The synthesis of Melperone involves several steps, starting with the reaction of gamma-butyrolactone and thionyl chloride, followed by the addition of 4-chlorobutyryl chloride to a suspension of anhydrous aluminium chloride in fluorobenzene. The final step involves refluxing 4-chloro-p-fluorobutyrophenone, 4-methylpiperidine, and powdered potassium iodide in dry toluene .Molecular Structure Analysis
Melperone has a molecular formula of C16H22FNO. Its average mass is 263.350 Da and its monoisotopic mass is 263.168549 Da . The molecule contains a total of 42 bonds, including 20 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
Melperone demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors . It has been found to be a clinically relevant inhibitor of CYP2D6 .Physical And Chemical Properties Analysis
Melperone has a density of 1.0±0.1 g/cm3, a boiling point of 376.1±22.0 °C at 760 mmHg, and a flash point of 181.3±22.3 °C. It has a molar refractivity of 74.9±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 251.7±3.0 cm3 .Scientific Research Applications
Treatment of Cognitive Impairments in Schizophrenia : Melperone, a butyrophenone, has shown effectiveness in improving executive functions in patients with schizophrenia, particularly in those who are neuroleptic-resistant. It has shown improvement in executive function without significant changes in other cognitive domains like verbal learning, memory, and attention (Sumiyoshi, Jayathilake, & Meltzer, 2003).
Interaction with Cytochrome P450 Enzymes : Melperone inhibits the CYP2D6 enzyme, affecting the metabolism of other drugs like venlafaxine. This is significant in drug interaction studies and understanding pharmacokinetics (Grözinger et al., 2003).
Antipsychotic Properties for Treatment-Resistant Schizophrenia : Melperone has demonstrated effectiveness in treating neuroleptic-resistant schizophrenia. It shows low extrapyramidal side effect liability and does not increase serum prolactin levels, making it a potential alternative for treatment-resistant patients (Meltzer, Sumiyoshi, & Jayathilake, 2001).
Haemodynamic and Metabolic Effects : In animal studies, melperone has shown beneficial haemodynamic and metabolic effects during acute left ventricular failure, suggesting potential as an antiarrhythmic drug (Smiseth et al., 1981).
Effects on Weight and Body Mass Index : Melperone did not result in significant weight gain or BMI increase in patients with schizophrenia, contrasting with other antipsychotics like clozapine. This indicates its potential utility in patients where weight gain is a concern (Bobo et al., 2010).
Electrophysiological and Antiarrhythmic Activity : Melperone has been explored for its electrophysiological and antiarrhythmic activities in various cardiac tissues and settings, demonstrating potential as a class III antiarrhythmic agent (Millar & Williams, 1982).
Safety And Hazards
Melperone is harmful if swallowed, in contact with skin, or inhaled. It causes serious eye irritation. Precautions include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation. Use only in areas with appropriate exhaust ventilation . Melperone is reported to produce significantly less weight gain than clozapine and approximately as much weight gain as typical antipsychotics .
properties
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMFBWQBDIGMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1622-79-3 (hydrochloride) | |
Record name | Melperone [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023298 | |
Record name | Methylperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
120-125 | |
Record name | Melperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09224 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Melperone demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors. It has a weak affinity to D2 receptors and possesses less risk of inducing dopamine receptor supersensitivity after both acute and chronic administration. In addition, the ratio of dopamine D4/D2 occupancy for melperone has been shown to resemble the binding profile of clozapine. | |
Record name | Melperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09224 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Melperone | |
CAS RN |
3575-80-2 | |
Record name | Melperone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3575-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melperone [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09224 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methylperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8WA3K39B7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
78-82 | |
Record name | Melperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09224 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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